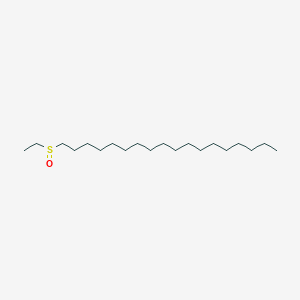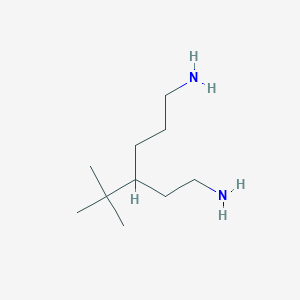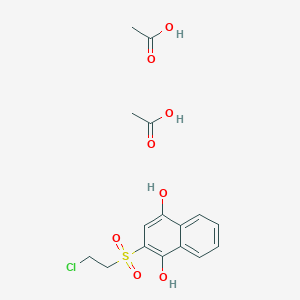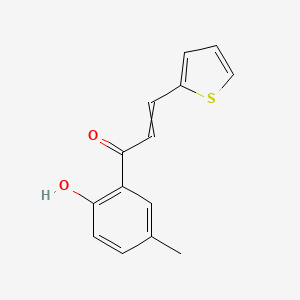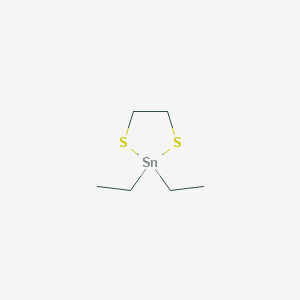
2,2-Diethyl-1,3,2-dithiastannolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethyl-1,3,2-dithiastannolane is an organotin compound characterized by the presence of tin (Sn) bonded to sulfur (S) and carbon © atoms. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1,3,2-dithiastannolane typically involves the reaction of diethyl tin dichloride with sodium sulfide or other sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
(C2H5)2SnCl2+Na2S→(C2H5)2SnS2+2NaCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diethyl-1,3,2-dithiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Diethyl-1,3,2-dithiastannolane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between tin-containing compounds and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that benefit from its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 2,2-Diethyl-1,3,2-dithiastannolane exerts its effects involves interactions with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and stability. The sulfur atoms play a crucial role in the compound’s ability to undergo redox reactions and form stable complexes with metals and other elements.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethyl-1,3,2-dithiastannolane
- 2,2-Diethyl-1,3-dithiolane
- 2,2-Diethyl-1,3-dioxolane
Comparison: Compared to similar compounds, 2,2-Diethyl-1,3,2-dithiastannolane is unique due to the presence of tin, which imparts distinct chemical properties. For instance, the tin-sulfur bonds confer higher stability and reactivity compared to carbon-sulfur bonds in similar compounds. Additionally, the diethyl groups enhance the compound’s solubility and facilitate its use in various organic reactions.
Eigenschaften
CAS-Nummer |
38468-25-6 |
|---|---|
Molekularformel |
C6H14S2Sn |
Molekulargewicht |
269.0 g/mol |
IUPAC-Name |
2,2-diethyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/C2H6S2.2C2H5.Sn/c3-1-2-4;2*1-2;/h3-4H,1-2H2;2*1H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
HHRRISGFSNZHJW-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sn]1(SCCS1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
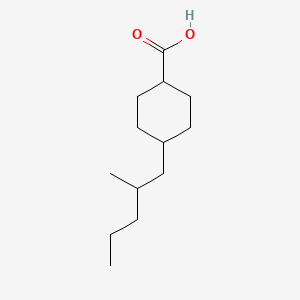
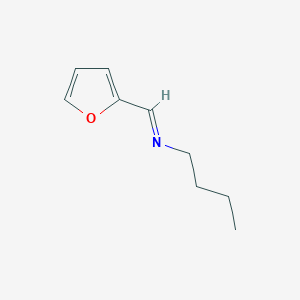
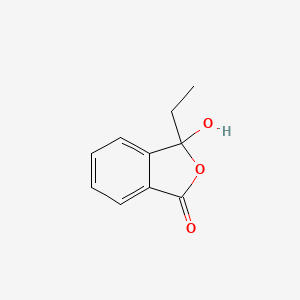
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)

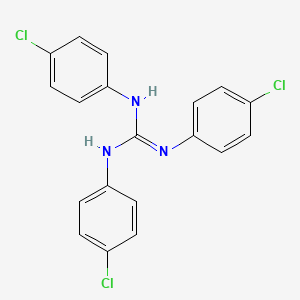
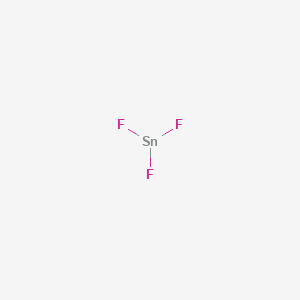
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
